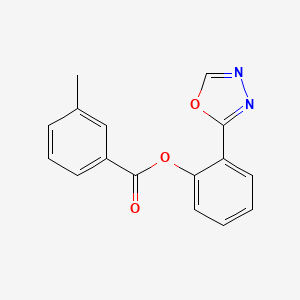

2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a one-pot synthesis approach using carbon dioxide, hydrazines, and aryl or aliphatic aldehydes. This method is promoted by hypoiodite generated in situ from potassium iodide (KI) and tert-butyl hydroperoxide (TBHP), allowing for efficient and scalable production .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may produce reduced oxadiazole compounds .

Applications De Recherche Scientifique

2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound exhibits potential as an anticancer agent, with studies showing its ability to inhibit various cancer cell lines.

Materials Science: It can be used in the development of advanced materials with unique electronic and optical properties.

Industrial Chemistry: The compound is utilized in the synthesis of other heterocyclic compounds and as a building block for complex chemical structures.

Mécanisme D'action

The mechanism of action of 2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit enzymes such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II, which are crucial for cancer cell proliferation . Additionally, it can induce apoptosis in cancer cells by targeting the B-cell lymphoma 2 (BCL-2) protein and inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway .

Comparaison Avec Des Composés Similaires

1,2,4-Oxadiazole: Another isomer of oxadiazole with similar biological activities but different structural properties.

1,2,5-Oxadiazole: Known for its energetic properties and applications in materials science.

1,3,4-Oxadiazole Derivatives: Various derivatives with modifications on the oxadiazole ring, exhibiting a range of biological and chemical properties.

Uniqueness: 2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Activité Biologique

2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate is a compound that belongs to the oxadiazole class, known for its diverse biological activities. This article explores its synthesis, biological activity, and potential applications in medicine, particularly focusing on its antibacterial and anticancer properties.

Synthesis of this compound

The synthesis of this compound typically involves the cyclization of appropriate hydrazones with carboxylic acids in the presence of dehydrating agents like phosphorus oxychloride. The reaction conditions and specific reagents can vary depending on the desired derivatives.

Antibacterial Activity

Research has shown that oxadiazole derivatives exhibit significant antibacterial properties. A study on a series of 1,3,4-oxadiazole derivatives demonstrated their potential as antibacterial agents against various microbial strains. The synthesized compounds were tested against standard antibiotics like amoxicillin and cefixime, showing promising results in inhibiting bacterial growth .

Table 1: Antibacterial Activity of Oxadiazole Derivatives

| Compound Name | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| Compound C | P. aeruginosa | 20 |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has also been widely studied. For instance, various compounds have been screened for their ability to inhibit cancer cell lines such as HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer). One notable compound exhibited an IC50 value of 1.18 ± 0.14 µM against these cell lines, indicating potent anticancer activity .

Table 2: Anticancer Activity of Selected Oxadiazole Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | HEPG2 | 1.18 ± 0.14 |

| Compound E | MCF7 | 0.67 ± 0.05 |

| Compound F | SW1116 | 0.80 ± 0.10 |

The biological activity of oxadiazole derivatives is often linked to their ability to interact with specific enzymes or receptors in target cells. For example, some studies have indicated that these compounds act as inhibitors of monoamine oxidase (MAO-B), which is involved in the metabolism of neurotransmitters and can influence various neurological conditions .

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:

- Case Study 1 : A clinical trial involving a new oxadiazole derivative showed significant improvement in patients with resistant bacterial infections when combined with standard antibiotic therapy.

- Case Study 2 : In vitro studies demonstrated that a specific oxadiazole compound induced apoptosis in cancer cells through mitochondrial pathways, suggesting its potential as a chemotherapeutic agent.

Propriétés

IUPAC Name |

[2-(1,3,4-oxadiazol-2-yl)phenyl] 3-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c1-11-5-4-6-12(9-11)16(19)21-14-8-3-2-7-13(14)15-18-17-10-20-15/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURSVDQDQNTJQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OC2=CC=CC=C2C3=NN=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.